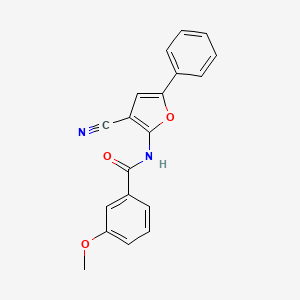

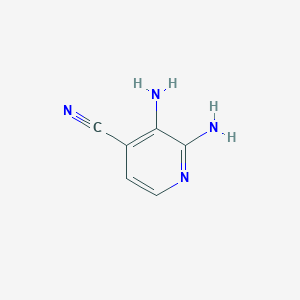

![molecular formula C17H13N5O3S B2989129 Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396851-10-7](/img/structure/B2989129.png)

Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known for their broad spectrum of pharmacological properties, including anticancer activities . They can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .

Molecular Structure Analysis

Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The exact molecular structure of this specific compound is not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives have been studied for their potential applications in cancer treatment. A study by Raffa et al. (2019) synthesized ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, including similar compounds, and found compound 26c to induce the intrinsic apoptotic pathway by activating p53 and promoting the TRAIL-inducing death pathway (Raffa et al., 2019). Another study by Nassar et al. (2015) explored the synthesis of related pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, showing significant effects in various cancer cell lines (Nassar et al., 2015).

Antimycobacterial Activity

Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential use against Mycobacterium tuberculosis. Research by Jeankumar et al. (2013) synthesized related compounds showing activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

Insecticidal Activity

Compounds incorporating the thiadiazole moiety, similar to ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, have been studied for their insecticidal properties. Fadda et al. (2017) synthesized new heterocycles, including compounds similar to the subject molecule, and evaluated their insecticidal agents against the cotton leafworm (Fadda et al., 2017).

Antiallergic ActivityRelated compounds have been explored for their antiallergic properties. Nohara et al. (

- synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, which are structurally similar, and their derivatives exhibited significant antiallergic activity in tests conducted on rats (Nohara et al., 1985).

Synthesis of Novel Compounds

The molecule and its derivatives have been used as precursors in the synthesis of a variety of novel compounds. Mohamed (2021) conducted a study involving the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, which are closely related, highlighting the molecule's versatility in creating new chemical entities (Mohamed, 2021).

Potential as Antiulcer Agents

There has been research on compounds structurally similar to Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate for their potential use as antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position with potential antiulcer properties (Starrett et al., 1989).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(2,1,3-benzothiadiazole-5-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S/c1-2-25-17(24)12-9-18-22-6-5-11(8-15(12)22)19-16(23)10-3-4-13-14(7-10)21-26-20-13/h3-9H,2H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBYXMUZHHVBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

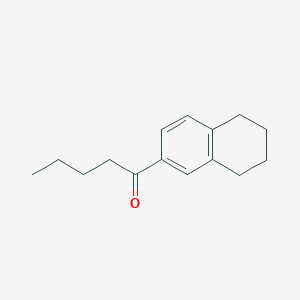

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)

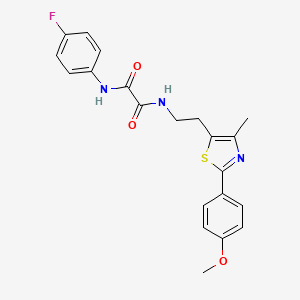

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)

![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)